molecular formula C20H21NO3S B3233099 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide CAS No. 1351582-24-5

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B3233099
CAS RN: 1351582-24-5
M. Wt: 355.5
InChI Key: WRMJFOUNBWJKMI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.

Mechanism of Action

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide selectively inhibits the activity of cytochrome P450 (CYP) 4A enzymes, which are responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting the production of 20-HETE, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide reduces vasoconstriction and inflammation, leading to improved cardiovascular and renal function.
Biochemical and physiological effects:
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects, including vasodilation, decreased blood pressure, and improved renal function. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide in lab experiments is its selectivity for CYP4A enzymes and its ability to effectively inhibit 20-HETE synthesis. However, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthesis. Another area of research is the investigation of the role of 20-HETE in cancer and the potential use of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide as an anti-cancer agent. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide in humans.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide can effectively inhibit 20-HETE synthesis, leading to vasodilation, decreased blood pressure, and improved renal function. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)15-21-25(23,24)14-13-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJFOUNBWJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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